molecular formula C5H11NO3 B1167628 (S)-Nisoldipine CAS No. 103573-38-2

(S)-Nisoldipine

カタログ番号: B1167628
CAS番号: 103573-38-2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-nisoldipine is a methyl 2-methylpropyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate that has S configuration.

科学的研究の応用

Pharmacodynamic and Pharmacokinetic Properties

(S)-Nisoldipine, as part of the calcium entry blocking drug class, has demonstrated effective and well-tolerated results in treating chronic stable angina pectoris and mild to moderate essential hypertension. It is known for potent peripheral and coronary vasodilation and improvement in myocardial oxygen supply without impacting cardiac conduction or left ventricular function. Clinical trials have indicated symptomatic and objective improvements in patients with chronic angina of effort and potential benefits in vasospastic angina (Friedel & Sorkin, 1987).

Pharmacokinetic-Pharmacodynamic Modelling

Pharmacokinetic-pharmacodynamic modeling has been used to understand the clinical relevance of drug-food interactions in nisoldipine controlled-release dosage forms. This form of nisoldipine has been developed for once-daily dosing for hypertension and angina pectoris treatment. The modeling helps evaluate the relationship between nisoldipine plasma concentrations and the reduction in blood pressure, indicating its effectiveness in managing hypertension (Schaefer et al., 1997).

Role in Coronary Atherosclerosis and Cardiovascular Events

The NICOLE study evaluated whether nisoldipine could retard the progression of coronary atherosclerosis or reduce the occurrence of clinical events. Although no significant effect on angiographic progression or the risk of major cardiovascular events was found, nisoldipine use was associated with fewer revascularization procedures (Dens et al., 2003).

Clinical Pharmacokinetics of Nisoldipine Coat-Core

The absorption, bioavailability, and elimination of nisoldipine, specifically in its controlled release coat-core (CC) formulation, are critical for understanding its pharmacokinetic properties. This formulation demonstrates predictable steady-state pharmacokinetics and linear pharmacokinetics in the therapeutic dose range (Heinig, 1998).

Hemodynamic Effects

Nisoldipine has been investigated for its hemodynamic effects in patients with suspected coronary artery disease. It showed significant increases in heart rate, coronary blood flow, and ejection fraction, along with decreases in global and regional myocardial oxygen consumption, suggesting its beneficial role in managing coronary artery disease (Serruys et al., 1985).

Application in Congestive Heart Failure

The systemic and coronary hemodynamic and neurohumoral effects of nisoldipine were explored in patients with chronic congestive heart failure (CHF). It displayed arterial vasodilator properties and had a dose-dependent impact on decreasing blood pressure, systemic vascular resistance, and increasing stroke index and ejection fraction (Kiowski et al., 1987).

特性

CAS番号

103573-38-2

分子式

C5H11NO3

分子量

0

IUPAC名

3-O-methyl 5-O-(2-methylpropyl) (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/t18-/m0/s1

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。